molecular formula C12H14N4O B1482033 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098070-72-3

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1482033
CAS No.: 2098070-72-3
M. Wt: 230.27 g/mol
InChI Key: CFSQPWCNOLQWJA-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (hereafter referred to as CPEP) is a pyrazole derivative with potential applications in the field of scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent. CPEP has been found to have various biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Structural Characterization and Interaction Studies

  • The compound exhibits potential for structural characterization and Hirshfeld surface analysis in the context of molecular interactions and crystal packing. This is exemplified by a related pyrazoline compound, which has been synthesized and analyzed for its cohesive weak interactions, contributing to efficient crystal packing (Delgado et al., 2020).

Biological Activities and Mechanisms

  • Pyrazine moieties, similar to the one in the compound of interest, have been synthesized using environmentally safe methods and exhibit significant in vitro antibacterial and antioxidant activities. This suggests the compound's potential for antibacterial and antioxidant applications, with some compounds showing DNA binding activities that might be of interest for further biological mechanism studies (Kitawat & Singh, 2014).

Anticancer Potential

  • Research on pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives indicates potential anticancer properties. Specifically, derivatives have shown moderate to good cytotoxicity against various human cancer cell lines, suggesting the compound's utility in developing anticancer agents (Alam et al., 2018).

Fluorescent Chemosensor Development

  • A novel pyrazoline derivative has been synthesized and studied for its photophysical and physicochemical properties, acting as a fluorescent chemosensor for Fe3+ metal ion detection. This underlines the compound's relevance in developing sensitive, selective chemosensors for metal ion detection (Khan, 2020).

Antimicrobial Activity

  • Pyrazoline compounds bearing benzimidazole motifs have been synthesized and demonstrated significant antimicrobial activity against a range of bacteria and fungi. This underscores the potential of such compounds, including the one , for antimicrobial drug development (Desai et al., 2017).

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,7-9,17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSQPWCNOLQWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCO)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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